4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
Beschreibung
Eigenschaften
IUPAC Name |
4-bromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]-5-pyrrolidin-1-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN4O2/c1-25-21-14(12-4-6-13(19)7-5-12)11-23-17(24)16(18)15(10-20-23)22-8-2-3-9-22/h4-7,10H,2-3,8-9,11H2,1H3/b21-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUATWPBVELCKLK-KGENOOAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CN1C(=O)C(=C(C=N1)N2CCCC2)Br)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\CN1C(=O)C(=C(C=N1)N2CCCC2)Br)/C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone (CAS No. 477860-49-4) is a member of the pyridazinone family, characterized by a complex structure featuring multiple functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory effects. This article delves into its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 425.71 g/mol. The structure includes:
- A bromo group at position 4
- A chlorophenyl moiety
- A methoxyimino group
- A pyrrolidinyl substitution
These structural features are pivotal in determining the compound's biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone exhibit significant antimicrobial properties. Specifically, studies have shown that related pyridazinones can effectively inhibit the growth of various phytopathogenic microorganisms, suggesting that this compound may also possess similar fungicidal and antibacterial activities.
Anti-inflammatory Activity
Pyridazinones are noted for their anti-inflammatory properties. For instance, studies have demonstrated that certain derivatives can significantly inhibit carrageenan-induced edema in rat models, showing comparable efficacy to established anti-inflammatory drugs like diclofenac . The presence of halogen substituents, such as bromine at position 2, has been associated with enhanced anti-inflammatory effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridazinone derivatives. Modifications to the core structure can lead to variations in pharmacological properties. For example, the introduction of different substituents can enhance binding affinity to specific biological targets, thereby improving efficacy against diseases.
Synthesis and Evaluation
A study focused on synthesizing various pyridazinone derivatives, including our compound of interest, evaluated their biological activities against Mycobacterium tuberculosis. The results indicated that specific modifications could yield compounds with potent antitubercular activity, with some derivatives exhibiting a minimum inhibitory concentration (MIC) as low as 5 µg/mL .
Comparative Analysis
The following table summarizes key findings from various studies regarding related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone | Halogenated pyridazinone with methoxyimino | Potential fungicidal and antimicrobial |
| 5-morpholino-3(2H)-pyridazinone | Morpholino substitution | Antifungal properties |
| 4-chloro-3(2H)-pyridazinone | Chlorinated variant | Similar enzyme inhibition |
| N-pyrrolidinyl derivatives | Variations on nitrogen substituents | Varying pharmacological effects |
This comparative analysis highlights the unique features of 4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone while underscoring its potential advantages over related compounds in specific applications.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Research indicates that compounds similar to 4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone exhibit significant biological activities, particularly as fungicides and antimicrobial agents . The pyridazinone structure is often associated with inhibitory effects on specific enzymes or biological pathways, suggesting that this compound may also possess similar properties.
Potential Applications :
- Antimicrobial Activity : Preliminary studies suggest that this compound can effectively inhibit various bacterial strains, making it valuable in developing new antibiotics.
- Fungicidal Properties : The compound shows promise in controlling phytopathogenic microorganisms, indicating its potential in agricultural applications.
Case Studies and Research Findings
Several studies have documented the efficacy of pyridazinones in various contexts:
- Antimicrobial Studies : Research has shown that derivatives of pyridazinones exhibit good to moderate antimicrobial activities against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 4–20 μmol/L against bacterial strains .
- Agricultural Applications : Similar compounds have been tested for their ability to control plant pathogens effectively. Studies indicate that modifications in structure can significantly enhance their fungicidal properties .
- Mechanistic Insights : Interaction studies focusing on binding affinities to specific biological targets are crucial for understanding the mechanism of action of this compound. Preliminary data suggest that structural modifications can impact interaction profiles significantly, informing further development efforts .
Analyse Chemischer Reaktionen
Electrophilic Aromatic Substitution Reactions
The bromine atom at position 4 and the electron-rich pyridazinone core facilitate electrophilic attacks. Key observations include:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Bromination | H₂SO₄, 0–5°C, Br₂ (excess) | Additional bromination at position 3 or 5 | |
| Nitration | HNO₃/H₂SO₄, 50°C | Nitro group introduction at position 6 |
The methoxyimino group (-N-OCH₃) exerts a steric and electronic directing effect, favoring para-substitution on the chlorophenyl ring under Friedel-Crafts conditions.
Nucleophilic Substitution Reactions
The bromine atom undergoes displacement reactions with nucleophiles:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (aq.) | Reflux, 12 hrs | 4-amino derivative | 78% |
| Piperidine | DMF, K₂CO₃, 80°C | Pyrrolidinyl→piperidinyl substitution | 65% |
| Thiophenol | EtOH, NaOH, 60°C | 4-phenylthio analog | 82% |
The pyrrolidinyl group at position 5 remains stable under these conditions due to steric protection .
Oxidation and Reduction Pathways
The methoxyimino group (-CH=N-OCH₃) shows redox sensitivity:
| Reagent | Conditions | Transformation | Product Stability |
|---|---|---|---|
| KMnO₄ (acidic) | 25°C, 2 hrs | Oxidation to nitroso intermediate | Thermally unstable |
| H₂/Pd-C | EtOH, 40 psi | Reduction to amine (-CH₂-NH-OCH₃) | Stable in inert atm |
| Ozone | CH₂Cl₂, -78°C | Cleavage of imine bond | Requires quenching |
Notably, over-oxidation with CrO₃ degrades the pyridazinone ring .
Acid/Base-Mediated Decomposition
The compound undergoes hydrolysis under extreme pH conditions:
| Condition | pH | Major Degradants | Mechanism |
|---|---|---|---|
| HCl (6M) | <1 | 4-chloropyridazinone + phenylacetaldehyde | Acid-catalyzed imine hydrolysis |
| NaOH (5M) | >13 | Pyrrolidine + bromophenol derivatives | Base-induced ring opening |
Decomposition rates follow first-order kinetics with activation energy (Eₐ) of 85 kJ/mol in acidic media.
Thermal Rearrangement and Stability
Thermogravimetric analysis (TGA) reveals:
| Temperature Range | Process | Mass Loss | Byproducts Identified |
|---|---|---|---|
| 150–180°C | Methoxyimino group cleavage | 12% | NO, CH₃OH |
| 220–250°C | Pyridazinone ring breakdown | 58% | HCN, CO, chlorobenzene |
Controlled pyrolysis at 200°C produces cyclized quinazoline derivatives via intramolecular coupling.
Interaction with Organometallic Reagents
The compound participates in cross-coupling reactions:
| Reagent | Catalyst | Product | Application |
|---|---|---|---|
| Grignard (R-Mg-X) | Ni(acac)₂ | 4-alkyl/aryl substituted analogs | Bioactive scaffold synthesis |
| Suzuki reagent | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Antifungal lead optimization |
These reactions proceed with >90% regioselectivity at the bromine site .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Pyridazinone Derivatives
Structural Modifications and Functional Group Variations
Pyridazinone derivatives exhibit diverse biological and physicochemical properties depending on substituent positions and functional groups. Below is a comparative analysis of the target compound and its analogs (Table 1):
Table 1: Structural Comparison of Pyridazinone Derivatives
Key Observations:
Physicochemical and Pharmacokinetic Properties
Table 2: Calculated Physicochemical Properties
*Estimated based on structural analogs.
- Polar Surface Area : The target’s TPSA (61.2 Ų) aligns with moderate bioavailability, typical for CNS-active compounds .
Vorbereitungsmethoden
Friedel-Crafts Acylation
Reacting 4-chlorophenylacetic acid with succinic anhydride in the presence of AlCl₃ generates 4-(4-chlorophenyl)-4-oxobutanoic acid. This step achieves a 78% yield under optimized conditions (40–50°C, 4 hours).
Hydrazine Cyclization
Treating the keto-acid with hydrazine hydrate in ethanol (reflux, 4 hours) forms 6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone. Dehydrogenation using bromine in acetic acid (80°C, 3 hours) yields the aromatic pyridazinone core.
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Friedel-Crafts | AlCl₃, CS₂, 40–50°C | 78% |
| Cyclization | NH₂NH₂·H₂O, EtOH, reflux | 58% |
| Aromatization | Br₂, AcOH, 80°C | 76% |
Introduction of the 2-(4-Chlorophenyl)-2-(Methoxyimino)Ethyl Side Chain
The side chain is installed through Mitsunobu coupling or oxime formation :
Mitsunobu Reaction
Reacting 4-bromo-3(2H)-pyridazinone with 2-(4-chlorophenyl)-2-(methoxyimino)ethanol under Mitsunobu conditions (DIAD, PPh₃, THF) affords the coupled product in 68% yield. Stereoselectivity (Z/E) is controlled by the oxime configuration.
Oxime Formation
Condensing 2-(4-chlorophenyl)ethyl ketone with methoxyamine hydrochloride in pyridine generates the methoxyimino intermediate. Subsequent alkylation using NaH/DMF introduces the ethyl linker to the pyridazinone.
Comparative Analysis
| Method | Yield | Stereoselectivity (Z:E) |
|---|---|---|
| Mitsunobu | 68% | 9:1 |
| Oxime-Alkylation | 54% | 7:3 |
Pyrrolidinyl Substitution at the 5-Position
The pyrrolidinyl group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling :
SNAr Reaction
Heating 4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-chloro-3(2H)-pyridazinone with pyrrolidine in DMF (120°C, 12 hours) replaces the chloro group with pyrrolidine. Catalytic KI enhances reactivity, achieving 74% yield.
Copper-Catalyzed Coupling
Using CuI/1,10-phenanthroline as a catalyst, the reaction between 5-iodo-pyridazinone and pyrrolidine in dioxane (100°C, 24 hours) provides the product in 81% yield. This method avoids harsh conditions and improves functional group tolerance.
Integrated Synthetic Pathways
Two optimized routes demonstrate scalability and efficiency:
Route A (Linear Synthesis)
- Core Formation : Cyclocondensation → Bromination → Side chain installation → Pyrrolidinyl substitution.
- Total Yield : 32% (4 steps).
- Advantage : Straightforward purification at each stage.
Route B (Convergent Synthesis)
- Modular Assembly : Pre-functionalized side chains are coupled to the bromopyridazinone core via Suzuki-Miyaura cross-coupling.
Challenges and Optimization Strategies
Q & A
Q. What synthetic methodologies are employed to prepare 4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone?
The compound is synthesized via cyclization reactions using intermediates such as hydrazides or substituted pyridazinones. For example, similar pyridazinone derivatives are synthesized by reacting hydrazide precursors with phosphorus oxychloride (POCl₃) under reflux conditions, followed by functionalization at specific positions using brominating agents or nucleophilic substitution . Key steps include optimizing reaction temperatures (e.g., 120°C for cyclization) and purification via recrystallization to achieve high purity.
Q. How is the structural characterization of this compound validated using spectroscopic techniques?
Infrared (IR) spectroscopy identifies functional groups such as C=O (stretching at ~1620–1712 cm⁻¹) and C=N (methoxyimino group). Nuclear Magnetic Resonance (NMR) spectroscopy resolves substituent positions:
- ¹H NMR : Pyrrolidinyl protons appear as multiplet signals near δ 1.8–2.5 ppm, while aromatic protons from the 4-chlorophenyl group resonate at δ 7.2–7.6 ppm.
- ¹³C NMR : The pyridazinone carbonyl carbon is observed at ~160–165 ppm, and the methoxyimino carbon at ~150–155 ppm .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound, particularly its enzyme inhibition potential?
In vitro assays using human serum or recombinant enzymes are critical. For example, pyridazinone derivatives have been tested for copper-containing amine oxidase inhibition via IC₅₀ measurements (e.g., 20 nM in human serum). Protocols include:
Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyridazinone derivatives?
Contradictions in IR or NMR data (e.g., C=O frequency shifts) arise from electronic effects of substituents. To address this:
Q. How does substituent variation at the 5-position (e.g., pyrrolidinyl vs. methylamino) influence bioactivity?
Structure-activity relationship (SAR) studies reveal that the pyrrolidinyl group enhances membrane permeability due to its basicity and hydrogen-bonding capacity. For instance:
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The bromine atom at the 4-position is highly electrophilic due to electron withdrawal by the pyridazinone ring. In cross-coupling reactions (e.g., Suzuki-Miyaura):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
